molecular formula C12H24Br2O4 B14348161 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane CAS No. 91100-70-8

14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane

Cat. No.: B14348161
CAS No.: 91100-70-8
M. Wt: 392.12 g/mol
InChI Key: PGAXUZJKRMNHMR-UHFFFAOYSA-N
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Description

14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is an organic compound characterized by the presence of bromine atoms and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane typically involves the bromination of a precursor compound. One common method is the bromination of an alkene or alkyne precursor using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) . The reaction proceeds through the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by bromide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in electrophilic addition reactions, while the ether linkages can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is unique due to its multiple ether linkages and specific bromination pattern, which confer distinct chemical and physical properties compared to other brominated compounds.

Properties

CAS No.

91100-70-8

Molecular Formula

C12H24Br2O4

Molecular Weight

392.12 g/mol

IUPAC Name

1-[2-[2-(2,3-dibromopropoxy)ethoxy]ethoxymethoxy]-2-methylpropane

InChI

InChI=1S/C12H24Br2O4/c1-11(2)8-18-10-17-6-4-15-3-5-16-9-12(14)7-13/h11-12H,3-10H2,1-2H3

InChI Key

PGAXUZJKRMNHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCOCCOCCOCC(CBr)Br

Origin of Product

United States

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